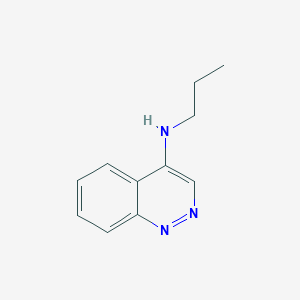

N-propylcinnolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

16401-54-0 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-propylcinnolin-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-7-12-11-8-13-14-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,12,14) |

InChI Key |

YCFLURDIMNFRGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N Propylcinnolin 4 Amine

Foundational Strategies for Cinnoline (B1195905) Ring System Construction

The synthesis of the cinnoline nucleus, the bicyclic heterocyclic core of N-propylcinnolin-4-amine, can be achieved through several foundational routes. These methods focus on constructing the pyridazine portion of the molecule onto a pre-existing benzene ring.

Reductive Cyclization Pathways to the Cinnoline Nucleus

Reductive cyclization methods are a key strategy for forming the cinnoline ring system. These pathways typically involve an intramolecular reaction where a nitrogen-containing substituent on a benzene ring cyclizes to form the N-N bond of the cinnoline core.

One modern, transition-metal-free approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine nih.gov. In this process, the nitro group is reduced in situ to a nitroso group, which then condenses with the amine. This is followed by isomerization, cyclization, and aromatization to yield the final cinnoline derivative nih.gov. The key steps in this transformation include the formation of a 2-nitrosobenzaldehyde intermediate, which is crucial for the subsequent condensation and cyclization nih.gov.

Historically, the synthesis of the cinnoline ring has been approached through the cyclization of precursors such as arenediazonium salts, arylhydrazones, and arylhydrazines researchgate.net. For instance, the Neber-Bossel method, a classic example, involves the diazotization of (2-aminophenyl)hydroxyacetates. The subsequent reduction of the diazonium salt yields a hydrazine that undergoes cyclization to form a 3-hydroxycinnoline innovativejournal.in.

Table 1: Overview of Reductive Cyclization Strategies

| Starting Material Type | Key Transformation | Resulting Structure |

|---|---|---|

| 2-Nitrobenzyl derivatives | Intramolecular redox reaction, condensation, and cyclization nih.gov | Cinnoline Core |

| Arylhydrazones/Arylhydrazines | Base-induced cyclization onto a multiple bond innovativejournal.in | Substituted Cinnoline |

| Arenediazonium salts | Intramolecular cyclization researchgate.netinnovativejournal.in | Cinnoline Core |

Advanced Cycloaddition and Condensation Reactions in Cinnoline Synthesis

More advanced methods for constructing the cinnoline ring involve transition-metal-catalyzed reactions, which often offer high efficiency and broad substrate scope. A notable example is the Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reaction between Boc-arylhydrazines and alkynes acs.orgnih.gov. This method provides an efficient route to various cinnoline and cinnolinium salt derivatives acs.orgnih.gov.

Condensation reactions also play a significant role in cinnoline synthesis. For example, novel series of cinnoline derivatives have been developed through the cyclic condensation of 3-chloro-4-fluoro aniline, leading to compounds like 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one pnrjournal.com. Further Claisen-Schmidt condensation of this intermediate with aromatic benzaldehydes expands the diversity of accessible cinnoline structures pnrjournal.com. These methods highlight the versatility of condensation chemistry in building the complex cinnoline scaffold pnrjournal.comijper.org.

Selective Amination and N-Propylation Approaches for Cinnolin-4-amine Derivatization

Once the cinnoline nucleus is formed, the introduction of the 4-amino group and the subsequent attachment of the N-propyl chain are required to complete the synthesis of this compound.

Reductive Amination Protocols for Introducing N-Propyl Moieties

Reductive amination is a highly effective method for forming the N-propyl group on a pre-existing primary amine wikipedia.org. This two-step, one-pot process involves the reaction of cinnolin-4-amine with propanal (an aldehyde) to form an intermediate imine masterorganicchemistry.comyoutube.com. This imine is then reduced in situ to the desired secondary amine, this compound masterorganicchemistry.com.

A key advantage of this method is its selectivity. The use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is common because it selectively reduces the protonated imine intermediate much faster than it reduces the initial aldehyde, preventing side reactions masterorganicchemistry.comchemistrysteps.com. The reaction is typically carried out under weakly acidic conditions (pH ~5) to facilitate imine formation without hydrolyzing the reducing agent youtube.comchemistrysteps.com.

Table 2: Reductive Amination of Cinnolin-4-amine

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| Cinnolin-4-amine | Propanal | Sodium cyanoborohydride (NaBH₃CN), mild acid | This compound |

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Functionalization

Nucleophilic aromatic substitution (SNAr) provides a direct route to this compound, starting from a cinnoline ring bearing a suitable leaving group at the 4-position, such as chlorine. Aromatic rings are typically electron-rich, but the presence of the two electronegative nitrogen atoms in the cinnoline ring withdraws electron density, making the ring susceptible to nucleophilic attack wikipedia.orglibretexts.org.

The C-4 position is particularly activated towards SNAr, analogous to the C-2 and C-4 positions in pyridine and quinazoline (B50416) systems stackexchange.comnih.gov. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (n-propylamine) attacks the C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex libretexts.org. This intermediate is stabilized by resonance, with the negative charge delocalized onto the ring nitrogen atoms stackexchange.com. Subsequent elimination of the chloride leaving group restores aromaticity and yields the final product libretexts.org.

Table 3: SNAr Reaction for this compound Synthesis

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4-Chlorocinnoline (B183215) | n-Propylamine | Heat, often with a base | This compound |

Alkylation Strategies for N-Propyl Chain Attachment

Direct alkylation of cinnolin-4-amine with a propylating agent, such as 1-bromopropane or 1-iodopropane, represents another potential synthetic route. This reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbon of the propyl halide in a standard SN2 reaction.

However, this method often suffers from a lack of selectivity chemrxiv.org. The primary amine can be alkylated once to form the desired secondary amine (this compound), but this product can then be alkylated a second time to form the tertiary amine, N,N-dipropylcinnolin-4-amine. This over-alkylation can lead to a mixture of products that is difficult to separate, making this route less efficient than reductive amination for producing the mono-propylated compound cleanly masterorganicchemistry.comchemrxiv.org.

Table 4: Direct Alkylation of Cinnolin-4-amine

| Substrate | Alkylating Agent | Major Product | Potential Byproduct |

|---|---|---|---|

| Cinnolin-4-amine | 1-Bromopropane | This compound | N,N-Dipropylcinnolin-4-amine |

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound can be conceptually divided into two main stages: the formation of the 4-aminocinnoline core and the subsequent N-alkylation. The mechanisms involved in these steps are critical for understanding reaction outcomes and optimizing conditions.

Formation of the 4-Aminocinnoline Ring:

A plausible and efficient method for the synthesis of the 4-aminocinnoline core involves the chemoselective cyclodehydration of α-arylhydrazono-β-oxoamides. This transformation can be initiated through an electrophilic activation strategy. The reaction likely proceeds through the following mechanistic steps:

Activation of the Carbonyl Group: The reaction is initiated by the activation of the β-ketoamide's carbonyl group by a Lewis acid or a dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon.

Intramolecular Cyclization: The activated carbonyl group is then attacked by the nucleophilic nitrogen of the hydrazone moiety. This intramolecular cyclization leads to the formation of a six-membered ring intermediate.

Dehydration and Aromatization: The cyclic intermediate undergoes dehydration to form the stable aromatic cinnoline ring system. This step is often facilitated by the reaction conditions and the presence of a dehydrating agent.

N-Propylation of 4-Aminocinnoline:

The introduction of the propyl group onto the amino nitrogen of 4-aminocinnoline is typically achieved via nucleophilic substitution. A common method involves the reaction of 4-aminocinnoline with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The generally accepted mechanism for this N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction.

The key steps of the SN2 mechanism are:

Deprotonation of the Amine: A suitable base abstracts a proton from the primary amino group of 4-aminocinnoline, generating a more nucleophilic amide anion.

Nucleophilic Attack: The resulting amide anion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide in a concerted step. This attack occurs from the backside of the carbon-halogen bond.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amide anion) and the leaving group (halide ion) are both partially bonded to the carbon atom.

Product Formation: The carbon-halogen bond breaks, and the halide ion is expelled as a leaving group, resulting in the formation of this compound.

In the synthesis of the 4-aminocinnoline ring via cyclodehydration, key intermediates are generally transient and not isolated. Spectroscopic techniques such as NMR and mass spectrometry can be employed in mechanistic studies to detect or trap these intermediates. For instance, the initial adduct formed after the activation of the carbonyl group could potentially be characterized under specific conditions.

For the N-propylation step, the primary intermediate is the deprotonated 4-aminocinnoline anion. While this species is highly reactive, its formation can be inferred from the necessity of a base for the reaction to proceed efficiently. The characterization of this intermediate is challenging due to its transient nature.

| Reaction Stage | Plausible Intermediate | Method of Characterization |

| Cinnoline Ring Formation | Activated Carbonyl Adduct | Low-temperature NMR, Trapping experiments |

| N-Propylation | 4-Aminocinnoline Anion | Inferred from reaction kinetics, Isotopic labeling studies |

In the context of this compound synthesis as described, stereochemical considerations are minimal as the final product is achiral. The propyl group is attached to a nitrogen atom that is not a stereocenter.

However, if chiral centers were present on the cinnoline ring or the N-alkyl substituent in other derivatives, asymmetric synthesis would become a critical aspect. For related heterocyclic compounds, asymmetric synthesis is often achieved through the use of chiral catalysts or auxiliaries. For instance, in the synthesis of chiral amines, biocatalytic methods employing enzymes like transaminases or monoamine oxidases have been utilized to install chirality with high enantioselectivity. researchgate.net While not directly applied to this compound, these principles could be adapted for the synthesis of chiral cinnoline derivatives.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the careful selection of catalysts, solvents, and reaction conditions to improve efficiency and minimize waste.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of the cinnoline core and subsequent N-alkylation, several catalytic strategies can be envisioned to replace stoichiometric reagents.

Heterogeneous Catalysts: For the cyclodehydration step, solid acid catalysts could replace traditional Lewis acids. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification.

Borrowing Hydrogen Catalysis: For the N-propylation step, a "borrowing hydrogen" or "hydrogen autotransfer" strategy offers a greener alternative to the use of alkyl halides. nih.gov In this approach, a catalyst (often based on ruthenium or iridium) temporarily "borrows" hydrogen from propanol to form an aldehyde in situ. The aldehyde then reacts with 4-aminocinnoline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield this compound, with water as the only byproduct. nih.gov

| Catalyst Type | Application in Synthesis | Green Advantage |

| Solid Acid Catalysts | Cinnoline Ring Formation | Reusability, Reduced Waste |

| Ru/Ir-based Complexes | N-Propylation (Borrowing Hydrogen) | Atom Economy, Water as Byproduct |

The choice of solvent plays a significant role in the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic.

Greener Solvents: For the N-alkylation of heterocyclic amines, the use of greener solvents is being explored. Propylene carbonate, for example, has been investigated as a sustainable solvent and reagent for N-alkylation reactions. nih.gov Supercritical fluids like CO2 or bio-derived solvents could also be considered to replace conventional organic solvents.

Solvent-Free Conditions: Whenever possible, performing reactions under solvent-free conditions, for instance using microwave irradiation, can significantly reduce waste and energy consumption. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various nitrogen heterocycles. researchgate.net

Optimizing reaction efficiency involves maximizing the conversion of reactants to the desired product while minimizing the formation of byproducts. This can be achieved through careful control of reaction parameters such as temperature, pressure, and catalyst loading. High-yielding reactions reduce the need for extensive purification, which in turn minimizes solvent use and waste generation.

Advanced Spectroscopic and Spectrometric Characterization of N Propylcinnolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of N-propylcinnolin-4-amine, offering detailed insights into its proton and carbon frameworks.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected signals for this compound are characterized by distinct regions for the aromatic protons of the cinnoline (B1195905) core and the aliphatic protons of the n-propyl group.

The aromatic region is expected to show four distinct signals corresponding to protons H-5, H-6, H-7, and H-8, as H-3 is a quaternary carbon in this substituted cinnoline. These protons form a complex spin system, often resulting in overlapping multiplets. The proton at the H-8 position is typically shifted downfield due to the deshielding effect of the neighboring nitrogen atom (N-1).

The aliphatic region will display signals for the propyl chain. The methylene (B1212753) group adjacent to the amine nitrogen (α-CH₂) is expected to appear as a triplet, deshielded by the nitrogen. The subsequent methylene group (β-CH₂) will likely be a sextet (or multiplet) due to coupling with both the α-CH₂ and γ-CH₃ protons. The terminal methyl group (γ-CH₃) is expected to be the most upfield signal, appearing as a triplet. The N-H proton signal can be broad and its chemical shift is often concentration and solvent-dependent. openstax.orglibretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 | 8.2 - 8.4 | Doublet (d) | ~8.0 |

| H-5 | 7.9 - 8.1 | Doublet (d) | ~8.5 |

| H-7 | 7.7 - 7.9 | Triplet of doublets (td) or Multiplet (m) | |

| H-6 | 7.5 - 7.7 | Triplet of doublets (td) or Multiplet (m) | |

| N-H | 5.0 - 6.5 | Broad Singlet (br s) | |

| α-CH₂ | 3.4 - 3.6 | Triplet (t) | ~7.0 |

| β-CH₂ | 1.7 - 1.9 | Sextet or Multiplet (m) | ~7.2 |

| γ-CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.4 |

Carbon-13 (¹³C) NMR Chemical Shift and Multiplicity

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. udel.edulibretexts.org this compound has 11 distinct carbon atoms. The spectrum is typically divided into the downfield aromatic region and the upfield aliphatic region.

The carbons of the cinnoline ring are expected to resonate in the range of δ 115-160 ppm. Carbons directly bonded to nitrogen, such as C-4 and C-8a, are significantly deshielded and appear further downfield. libretexts.org The aliphatic carbons of the propyl group will appear in the upfield region (δ 10-50 ppm), with the α-carbon being the most deshielded due to its attachment to the nitrogen atom. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 155 - 160 |

| C-8a | 148 - 152 |

| C-4a | 140 - 145 |

| C-6 | 130 - 135 |

| C-8 | 128 - 132 |

| C-7 | 125 - 128 |

| C-5 | 122 - 125 |

| C-3 | 118 - 122 |

| α-C | 45 - 50 |

| β-C | 22 - 26 |

| γ-C | 10 - 13 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu Expected correlations include those between H-5/H-6, H-6/H-7, and H-7/H-8 in the aromatic system, and between α-H/β-H and β-H/γ-H in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for identifying connectivity between different parts of the molecule. Key correlations would include the N-H proton to C-4 and C-4a, and the α-CH₂ protons to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. A key expected correlation would be between the α-CH₂ protons of the propyl group and the H-5 proton of the cinnoline ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands. As a secondary amine, a single, sharp N-H stretching vibration is anticipated in the 3300-3500 cm⁻¹ region. pressbooks.puborgchemboulder.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group is expected just below 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ will likely contain C=C and C=N stretching vibrations from the cinnoline ring. The C-N stretching of the aromatic amine bond is expected around 1335-1250 cm⁻¹. orgchemboulder.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Propyl) | 2850 - 2960 | Medium to Strong |

| C=C / C=N Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula. The chemical formula for this compound is C₁₁H₁₃N₃. The expected monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision.

Calculated Exact Mass: 188.1182 for [C₁₁H₁₄N₃]⁺

In addition to exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-alkylamines, a characteristic fragmentation pathway is α-cleavage, where the bond between the α- and β-carbons of the alkyl group breaks. openstax.orgyoutube.com For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃), leading to a stable, resonance-delocalized cation.

Predicted HRMS Fragmentation for this compound

| m/z (Calculated) | Ion Formula | Description |

| 188.1182 | [C₁₁H₁₄N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 159.0764 | [C₉H₉N₃]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 131.0658 | [C₈H₇N₂]⁺ | Further fragmentation, possibly loss of N₂ or HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. researchgate.net The cinnoline ring system is a chromophore that exhibits characteristic absorption bands. These are primarily due to π → π* transitions within the aromatic system. rsc.orgrsc.org

The presence of the amino group at the C-4 position acts as an auxochrome, a group that modifies the absorption of the chromophore. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, which typically shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed at longer wavelengths.

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition Type | Predicted λₘₐₓ (nm) | Description |

| π → π | ~350 - 380 | High-intensity band associated with the conjugated system, red-shifted by the amino group. |

| π → π | ~280 - 300 | Band related to the aromatic system. |

| n → π* | > 400 | Low-intensity band, may be obscured. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as a premier and powerful analytical technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.govnih.gov This method provides precise information on the atomic arrangement within a crystal lattice by analyzing the diffraction pattern produced when a crystal is exposed to a focused beam of X-rays. wikipedia.orgazom.com The resulting electron density map allows for the detailed mapping of atomic positions, offering definitive insights into the molecule's solid-state conformation and, where applicable, its absolute stereochemistry. purechemistry.org

The solid-state conformation of a molecule, which describes the spatial arrangement of its atoms in the crystalline form, is fully elucidated through X-ray diffraction analysis. This includes the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape and packing within the crystal. wikipedia.org For this compound, a successful crystallographic analysis would reveal the orientation of the propyl group relative to the cinnoline ring system and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

In cases where a molecule is chiral, meaning it is non-superimposable on its mirror image, X-ray crystallography is the most reliable method for determining its absolute configuration. nih.govnih.gov This is particularly crucial in pharmaceutical and biological contexts where different enantiomers can exhibit vastly different activities. The technique can definitively assign the R or S configuration to each stereocenter within the molecule. This compound itself is not chiral. However, if chiral centers were introduced into the molecule, X-ray crystallography would be the definitive method to establish its absolute stereochemistry.

A thorough review of the current scientific literature indicates that a single-crystal X-ray structure of this compound has not been reported. Consequently, experimental data regarding its crystal system, space group, and precise conformational parameters are not available. The solid-state conformation and intermolecular interactions of this compound remain undetermined by this method.

To illustrate the type of information that would be obtained from such an analysis, a standard crystallographic data table is provided below. In the absence of experimental data for this compound, the fields are marked as not available.

| Crystallographic Parameter | This compound |

| Empirical Formula | Data not available |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Theoretical and Computational Chemistry Investigations of N Propylcinnolin 4 Amine

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of N-propylcinnolin-4-amine would model the movements of its atoms over time, providing insights into its flexibility and interactions with its environment, such as a solvent.

These simulations could reveal how the propyl chain moves and folds, the stability of different conformers in solution, and how solvent molecules (like water) arrange themselves around the solute. This information is crucial for understanding the molecule's behavior in a realistic chemical or biological context. For instance, MD can be used to study the dynamics of intermolecular interactions, which is fundamental in drug design and materials science.

Chemoinformatics and Ligand-Based Design Methodologies

Chemoinformatics involves the use of computational methods to analyze chemical data. In the context of this compound, these techniques could be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and potential biological activity based on its structure.

Ligand-based drug design methodologies could be applied if a set of molecules with known activity against a biological target were available. By comparing the structural and electronic features of this compound to these known active compounds, it would be possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models could then be used to estimate the potential efficacy of this compound or to guide the design of new, more potent derivatives. The cinnoline (B1195905) scaffold itself has been identified as a "potential pharmacophore" in medicinal chemistry, suggesting that derivatives like this compound could be of interest in drug discovery efforts.

Molecular Descriptors and Fingerprint Analysis

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. protoqsar.comwiley.comhufocw.org They are fundamental to quantitative structure-activity relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. hufocw.orgucsb.edu Descriptors can be categorized based on their dimensionality, from simple 0D properties like molecular weight to 3D descriptors that describe the spatial arrangement of atoms. hufocw.org

For this compound, a variety of molecular descriptors can be calculated to create a quantitative profile of the molecule. This profile is useful for predicting its behavior, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and for comparing it to other compounds in a chemical library. researchgate.netresearchgate.netsimulations-plus.comnih.govnih.gov

Illustrative Molecular Descriptors for this compound:

| Descriptor Class | Descriptor | Illustrative Value | Significance in Drug Discovery |

| Physicochemical | Molecular Weight (MW) | 187.24 g/mol | Influences size and diffusion across membranes. |

| LogP (octanol-water partition coefficient) | 2.5 | Indicates lipophilicity, affecting solubility and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Relates to hydrogen bonding potential and permeability. | |

| Topological | Wiener Index | 528 | Describes molecular branching. |

| Balaban J Index | 2.87 | Characterizes the topology of the molecule. | |

| Electronic | Dipole Moment | 3.1 D | Influences intermolecular interactions. |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

Note: The values in this table are illustrative and represent typical ranges for a molecule of this type. Actual values would be determined through specific computational software.

Molecular Fingerprints

Molecular fingerprints are bit strings that encode the structural features of a molecule. nih.govnih.gov Each bit represents the presence or absence of a specific substructure or topological feature. They are particularly useful for rapid similarity searching and virtual screening of large compound databases to identify molecules with similar structural characteristics to a known active compound. nih.govnih.govtandfonline.com

An illustrative 2D fingerprint for this compound might look like this, where each position in the string corresponds to a specific chemical feature:

Illustrative 2D Fingerprint for this compound:

| Feature | Aromatic Ring | Heterocycle | Amine Group | Alkyl Chain > C2 | Fused Ring System |

| Presence (1/0) | 1 | 1 | 1 | 1 | 1 |

This binary representation allows for the rapid calculation of similarity scores (e.g., Tanimoto coefficient) between this compound and other compounds.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping

Scaffold hopping is a computational strategy in drug design aimed at identifying novel core structures (scaffolds) that maintain the essential biological activity of a known active compound. protoqsar.com This technique is valuable for discovering new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. bhsai.orgrsc.orgnih.govchemrxiv.org For this compound, which might be investigated as a kinase inhibitor, scaffold hopping could be employed to replace the cinnoline core with other heterocyclic systems that preserve the key interactions with the target protein.

Potential alternative scaffolds for the cinnoline ring in this compound could include:

Quinazoline (B50416): Isomeric to cinnoline, it is a common scaffold in kinase inhibitors.

Phthalazine: Another isomer of cinnoline, offering a different arrangement of nitrogen atoms.

Quinoline (B57606): A bioisostere of cinnoline, also prevalent in many biologically active compounds.

Thienopyrimidine: A bicyclic system that can mimic the shape and hydrogen bonding pattern of the cinnoline core.

Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This strategy is often used to fine-tune the properties of a lead compound, such as its potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comchem-space.com

For this compound, several bioisosteric replacements could be considered:

For the N-propyl group:

Cyclopropylmethyl: Introduces conformational rigidity.

Isobutyl: A branched alkyl group that can explore different regions of a binding pocket.

Propoxy: Replaces a methylene (B1212753) group with an oxygen atom, potentially improving solubility.

N,N-dimethylaminoethyl: Introduces a basic nitrogen, which could form additional interactions.

For the 4-amino group:

Hydroxyl group: Can act as a hydrogen bond donor and acceptor.

Methylamino group: A secondary amine with altered hydrogen bonding capacity.

Amide group: Introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Integration of Computational Methods in Drug Design and Discovery Workflows

Computational methods are integral to modern drug discovery, providing a rational and efficient approach to identifying and optimizing new drug candidates. frontiersin.orgacs.orgnih.govtandfonline.com The theoretical and computational investigations of this compound, as described in the previous sections, fit into a broader, iterative workflow.

The process typically begins with the identification of a biological target. If a lead compound like this compound is identified through screening, computational methods are then employed for lead optimization.

A typical computational drug discovery workflow involving a compound like this compound would include the following steps:

Hit Identification: Large virtual libraries of compounds are screened against a 3D model of the biological target using techniques like molecular docking. This can identify initial hits, which may include the cinnoline scaffold.

QSAR Model Development: If a series of active cinnoline analogs is identified, their molecular descriptors are calculated to build a QSAR model. This model can then predict the activity of new, unsynthesized derivatives of this compound.

Structure-Based Design and Scaffold Hopping: The binding mode of this compound within the target's active site is analyzed. This information guides the design of modifications to improve binding affinity. Scaffold hopping algorithms may be used at this stage to generate ideas for novel core structures.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of proposed new analogs are predicted computationally. This helps to prioritize compounds with favorable drug-like properties for synthesis, saving time and resources.

Iterative Optimization: The most promising compounds designed in silico are then synthesized and tested experimentally. The results of these experiments are used to refine the computational models, and the cycle of design, synthesis, and testing is repeated until a candidate with the desired profile is obtained.

This integration of computational and experimental approaches accelerates the drug discovery process, reduces costs, and increases the likelihood of success in developing new medicines.

Structure Activity Relationship Sar Studies of N Propylcinnolin 4 Amine Analogues

Design Principles for Systematic Structural Modification and Library Synthesis

The design and synthesis of a library of N-propylcinnolin-4-amine analogues are guided by established medicinal chemistry principles. The goal is to systematically probe the chemical space around the core structure to identify key molecular features that govern biological activity.

Exploration of Substituent Effects on the Cinnoline (B1195905) Core and N-Propyl Chain

The cinnoline core and the N-propyl chain are the primary sites for structural modification in SAR studies of this compound.

Cinnoline Core: The bicyclic cinnoline ring system offers multiple positions for substitution. Introducing various functional groups at different positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can alter the pKa of the molecule, affecting its ionization state at physiological pH and its ability to interact with biological targets. The position of these substituents is also critical, as it dictates the spatial arrangement of the functional groups.

N-Propyl Chain: The N-propyl group at the 4-amino position can also be modified to explore its role in target binding. Variations can include altering the chain length (e.g., ethyl, butyl), introducing branching, or incorporating cyclic structures. These modifications can impact the molecule's conformational flexibility and hydrophobic interactions with the target protein.

A hypothetical library of analogues could be synthesized to explore these effects, as illustrated in the table below.

| Compound ID | Cinnoline Core Substituent | N-Alkyl Chain | Rationale for Modification |

| NC-001 | H | Propyl | Parent Compound |

| NC-002 | 6-Chloro | Propyl | Explore effect of electron-withdrawing group |

| NC-003 | 6-Methoxy | Propyl | Explore effect of electron-donating group |

| NC-004 | H | Ethyl | Investigate importance of chain length |

| NC-005 | H | Isopropyl | Assess impact of branching |

Positional Isomerism and its Impact on Biological Activity

Positional isomerism plays a crucial role in determining the biological activity of cinnoline derivatives. The relative positions of the nitrogen atoms in the cinnoline ring and the placement of substituents can lead to significant differences in activity. For example, moving the 4-amino group to a different position on the cinnoline ring would create a constitutional isomer with potentially very different pharmacological properties. Similarly, altering the substitution pattern on the benzo part of the cinnoline ring (e.g., comparing a 6-substituted analogue to a 7-substituted analogue) can influence how the molecule fits into a binding pocket and interacts with key residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel compounds and provides insights into the molecular properties that are important for activity.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized into:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, electrotopological state indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

For a series of this compound analogues, a range of descriptors would be calculated to capture the structural variations within the dataset. The selection of relevant descriptors is a critical step to build a robust QSAR model.

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, Polarity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular Branching and Shape |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron Distribution, Reactivity |

| Hydrophobic | LogP | Lipophilicity |

Development and Validation of Predictive QSAR Models (e.g., Regression Analysis, Machine Learning)

Once the molecular descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be employed:

Multiple Linear Regression (MLR): This is a common method used to develop a linear equation that describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to develop more complex, non-linear QSAR models.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on new data). Key validation parameters include the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the external test set.

Applicability Domain and Robustness Assessment of QSAR Models

A crucial aspect of QSAR modeling is defining the applicability domain (AD) of the model. The AD defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. Various methods can be used to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set compounds.

The robustness of a QSAR model refers to its ability to maintain its predictive performance when faced with small changes in the input data or model parameters. This can be assessed through techniques like y-randomization, where the biological activity data is shuffled to ensure that the original correlation is not due to chance.

By integrating SAR and QSAR approaches, researchers can gain a deeper understanding of the molecular features driving the biological activity of this compound analogues, enabling the rational design of more potent and selective compounds.

Conformational Restriction and Flexibility Analysis in SAR

The flexibility of the N-alkyl substituent allows it to adopt various conformations in the binding pocket of a receptor or enzyme. However, this conformational freedom can come at an entropic cost upon binding. Therefore, designing analogues with restricted conformations can lead to an increase in binding affinity, provided the constrained conformation is the bioactive one.

One theoretical approach to conformational restriction involves the introduction of cyclic structures or double bonds within the N-alkyl side chain. For instance, replacing the N-propyl group with a cyclopropylmethyl or an allyl group would significantly alter the available conformational space. While specific data on such modifications for this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that such changes would have a profound effect on activity.

A hypothetical analysis of the conformational landscape of this compound suggests that the propyl chain can exist in multiple rotameric states. The relative population of these states and the energy barriers between them would influence the molecule's ability to adapt its shape to a binding site. Molecular modeling studies, though not specifically published for this compound, are a common tool to probe these aspects. Such studies could predict the low-energy conformations and guide the design of rigidified analogues.

The table below illustrates a conceptual framework for how conformational restriction could be explored in SAR studies of this compound analogues, based on general medicinal chemistry principles.

| Analogue | Modification | Expected Impact on Flexibility | Rationale |

| 1 | N-cyclopropylmethyl-cinnolin-4-amine | Reduced | The cyclic structure restricts bond rotation compared to the linear propyl chain. |

| 2 | N-allyl-cinnolin-4-amine | Reduced | The sp2 hybridization of the double bond introduces planarity and reduces conformational freedom. |

| 3 | N-(2-methylpropyl)cinnolin-4-amine | Increased steric hindrance | The methyl group can influence the preferred conformation of the side chain. |

| 4 | N-(1-methylpropyl)cinnolin-4-amine | Introduction of a chiral center and steric hindrance | The methyl group at the 1-position would significantly restrict rotation and introduce stereochemical considerations. |

Chirality and Stereoisomeric Effects on Activity (if applicable to specific biological interactions)

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

In the context of this compound analogues, a chiral center could be introduced, for example, by branching on the N-alkyl side chain. An N-sec-butyl or N-(1-methylpropyl) substituent would result in a chiral molecule. The synthesis of individual enantiomers would be necessary to evaluate their specific biological activities.

It is a well-established principle in pharmacology that one enantiomer (the eutomer) may be significantly more active than the other (the distomer). The distomer may be inactive, less active, or even contribute to undesirable side effects. Therefore, if a chiral analogue of this compound were found to be active as a racemic mixture, the separation and individual testing of its enantiomers would be a critical step in the drug development process.

The differential activity of stereoisomers arises from the three-point attachment model, where three distinct interaction points between a ligand and its target are necessary for stereospecific recognition. Even subtle differences in the spatial arrangement of atoms can dramatically affect how a molecule fits into a binding site and engages with key amino acid residues.

Currently, there is a lack of published research detailing the synthesis and stereoselective biological evaluation of chiral this compound analogues. Such studies would be invaluable in providing a deeper understanding of the SAR and the specific stereochemical requirements for optimal activity.

The following table outlines a hypothetical scenario for the biological activity of chiral analogues, demonstrating the potential impact of stereoisomerism.

| Compound | Chirality | Biological Activity (Hypothetical IC50) | Eudismic Ratio (Hypothetical) |

| (±)-N-(1-methylpropyl)cinnolin-4-amine | Racemate | 100 nM | - |

| (R)-N-(1-methylpropyl)cinnolin-4-amine | Single Enantiomer | 20 nM | 10 |

| (S)-N-(1-methylpropyl)cinnolin-4-amine | Single Enantiomer | 200 nM | - |

This table presents a hypothetical example to illustrate the concept of stereoisomeric effects on biological activity, as specific experimental data for chiral analogues of this compound are not available in the public domain.

Molecular Interaction Mechanisms and Biological Target Engagement Studies

Computational Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as N-propylcinnolin-4-amine, and its protein target.

Computational docking simulations predict the binding conformation of this compound within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding free energy (ΔGbind), which estimates the strength of the interaction. researchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. For a series of 4-anilinoquinazoline (B1210976) derivatives, docking studies revealed that compounds with lower ΔGbind values exhibited better inhibitory activity. researchgate.netscilit.com

The prediction of binding modes helps in visualizing how the ligand fits into the binding pocket and which parts of the molecule are crucial for interaction.

Docking studies are pivotal in identifying the specific amino acid residues within the target protein that form significant interactions with the ligand. mdpi.commdpi.com These "hot-spot" residues are critical for the stability of the protein-ligand complex. nih.gov For instance, in the binding of undecanol (B1663989) to an odorant-binding protein, hydrophobic residues and specific amino acids forming hydrogen bonds were identified as key to the interaction. mdpi.com Understanding these key residues can guide the design of more potent and selective inhibitors. nih.gov

The stability of the protein-ligand complex is governed by various non-covalent interactions. researchgate.netnih.gov These interactions can be visualized and analyzed using computational tools.

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. They are considered a key force in the binding of ligands to proteins. mdpi.comnih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity. mdpi.com

π-π Stacking: This interaction occurs between aromatic rings, such as the cinnoline (B1195905) ring system in this compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov

The following table summarizes the types of non-covalent interactions and their general characteristics.

| Interaction Type | Description | Key Molecular Features |

| Hydrogen Bonding | Directional interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. | Amine groups (-NH2), Heterocyclic nitrogen atoms |

| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Propyl group, Aromatic rings |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Cinnoline ring system |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |

This is an interactive data table. You can sort and filter the information by clicking on the column headers.

Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are important metrics in drug design used to assess the quality of a compound. nih.govnih.govwikipedia.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). It helps in identifying small molecules that have strong binding on a per-atom basis, making them good starting points for optimization. nih.govnih.gov

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP). A higher LipE value is generally desirable, as it suggests that the compound's potency is not solely due to high lipophilicity, which can be associated with poor pharmacokinetic properties. wikipedia.orgscilit.com

These metrics can be calculated using the following formulas:

LE = -2.303 * (RT/N) * log(Ki)

LipE = pIC50 - logP

Where R is the gas constant, T is the temperature, N is the number of heavy atoms, Ki is the inhibition constant, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and logP is the logarithm of the partition coefficient.

Enzyme Inhibition Mechanisms and Kinetics

Enzyme inhibition studies are essential to characterize the mode of action of a compound that targets an enzyme. These studies determine whether the inhibition is reversible or irreversible and the specific type of reversible inhibition. nih.gov

Reversible inhibitors bind to enzymes through non-covalent interactions and can be displaced. nih.gov The kinetics of reversible inhibition are typically studied using Michaelis-Menten kinetics. wikipedia.orgyoutube.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). youtube.comyoutube.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.orgnih.gov This binding event reduces the catalytic activity of the enzyme. In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the Vmax but does not change the Km. youtube.comnih.govlibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. It decreases both Vmax and Km. libretexts.org

The following table summarizes the key characteristics of different types of reversible enzyme inhibition.

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km | Overcome by High [Substrate]? |

| Competitive | Active Site | Unchanged | Increases | Yes |

| Non-Competitive | Allosteric Site | Decreases | Unchanged | No |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases | No |

This is an interactive data table. You can sort and filter the information by clicking on the column headers.

Irreversible Inhibition and Suicide Substrate Mechanisms

The concept of irreversible inhibition, where an inhibitor forms a stable, covalent bond with its target enzyme, is a significant strategy in drug design. This mechanism can lead to prolonged duration of action and increased potency. In the context of heterocyclic compounds structurally related to cinnolines, such as quinolines and quinazolines, irreversible inhibition has been effectively utilized, particularly for targeting kinases. For instance, certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were developed as second-generation EGFR inhibitors, incorporating Michael acceptor groups that form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the enzyme. nih.gov Similarly, pyrotinib, a quinoline-based inhibitor, was developed as an irreversible EGFR/HER2 tyrosine kinase inhibitor that forms a covalent bond with Cys805 in the catalytic region of HER2 kinase. nih.gov Marketed drugs like afatinib (B358) and dacomitinib, which are based on a quinazoline (B50416) scaffold, are also classified as second-generation irreversible EGFR inhibitors. researchgate.netnih.gov

While these examples demonstrate the principle of irreversible inhibition within structurally analogous heterocyclic systems, specific studies detailing this compound or other cinnoline derivatives acting as irreversible inhibitors or suicide substrates are not extensively covered in the reviewed literature. A suicide substrate is a specific type of irreversible inhibitor that is converted into a highly reactive species by the target enzyme's own catalytic mechanism, which then inactivates the enzyme. Information regarding this particular mechanism for cinnoline derivatives is limited.

Allosteric Regulation and Feedback Inhibition Mechanisms

Allosteric regulation offers a mechanism for modulating enzyme activity by binding to a site distinct from the active (orthosteric) site, inducing a conformational change that alters the enzyme's function. This can provide higher selectivity compared to active-site inhibitors. Similarly, feedback inhibition is a crucial biological control mechanism where the end product of a metabolic pathway inhibits an upstream enzyme, regulating its own production.

However, the scientific literature available provides limited information on cinnoline derivatives, including this compound, functioning through allosteric regulation or being involved in feedback inhibition pathways for the pharmacological targets discussed herein. While the development of allosteric inhibitors is an active area of research for targets like EGFR, specific examples involving a cinnoline scaffold are not prominently featured in the reviewed studies. nih.gov One study noted the development of cinnoline derivatives as functionally selective allosteric modulators of GABA-A receptors, but this falls outside the scope of the targets specified in this article. pnrjournal.com

Investigation of Specific Pharmacological Targets Modulated by Cinnoline Derivatives

The cinnoline scaffold is a versatile heterocyclic structure that has been incorporated into a wide array of compounds demonstrating a broad spectrum of pharmacological activities. pnrjournal.comnih.gov Derivatives of cinnoline have been investigated for their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor agents. nih.govijper.orgresearchgate.net This diverse biological profile stems from the ability of cinnoline-based molecules to interact with various enzymes and receptors, leading to the modulation of critical cellular pathways. The following sections detail the engagement of cinnoline derivatives and structurally related compounds with specific pharmacological targets.

Kinase Target Profiling (e.g., PI3K, RET, EGFR, HER2, hTrkA, FAK)

Kinases are a major class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are prominent targets for drug development.

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. A 2021 study reported the development of a series of cinnoline derivatives as potent PI3K inhibitors. nih.gov Many of these compounds exhibited inhibitory activities in the nanomolar range against PI3Ks and demonstrated micromolar inhibitory potency against several human tumor cell lines. nih.gov Structurally related quinazoline and quinoline (B57606) scaffolds are also well-established as PI3K inhibitors, with several approved drugs and clinical candidates belonging to this class. nih.govnih.govmdpi.com

RET (REarranged during Transfection): The RET receptor tyrosine kinase is an oncogenic driver in certain types of thyroid and lung cancers. While there are no specific reports on this compound, related heterocyclic compounds have been identified as potent RET inhibitors. For example, a series of 2-substituted phenol (B47542) quinazolines were developed as selective RET kinase inhibitors. semanticscholar.org Lenvatinib, an approved multi-kinase inhibitor with a quinoline core, also targets RET. nih.gov

EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation is linked to numerous cancers. Dual targeting of EGFR and HER2 is a validated anticancer strategy. rsc.org Numerous quinoline and quinazoline derivatives have been synthesized and evaluated as potent single or dual inhibitors of EGFR and HER2. nih.govrsc.orgnih.govresearchgate.net For example, one novel quinoline-based compound, 5a , was identified as a potent dual inhibitor with IC50 values of 71 nM for EGFR and 31 nM for HER2. rsc.orgresearchgate.net

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, and it is often overexpressed in various tumors. mdpi.commdpi.com While direct inhibition by cinnoline derivatives is not widely reported, inhibitors based on other scaffolds, such as pyrimidines, have shown potent FAK inhibition at nanomolar concentrations. mdpi.com Fangchinoline has also been identified as a kinase inhibitor that targets FAK and its downstream signaling pathways. researchgate.net

Information regarding the inhibition of hTrkA (Tropomyosin receptor kinase A) by cinnoline derivatives was not found in the reviewed literature.

| Compound Class | Target Kinase | Example Compound | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Cinnoline | PI3K | Compound 25 | Cellular IC50 = 0.264 µM (HCT-116) | nih.gov |

| Quinoline | EGFR | Compound 44 (4-anilinoquinoline-3-carbonitrile) | 7.5 nM | nih.gov |

| Quinoline | EGFR/HER2 | Compound 5a | 71 nM (EGFR), 31 nM (HER2) | rsc.orgresearchgate.net |

| Quinazoline | EGFR | Gefitinib | ~3-37 nM | nih.gov |

| Quinazoline | EGFR/HER2 | Lapatinib | 10.8 nM (EGFR), 9.8 nM (HER2) | nih.gov |

| Pyrimidine | FAK | Compound 15 | 5.9 nM | mdpi.com |

Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and plays a major role in inflammation. mdpi.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. mdpi.com

Research into cinnoline derivatives has identified compounds with potent anti-inflammatory activity. A study on pyrazolo[4,3-c]cinnoline derivatives revealed that certain compounds exhibited a strong binding profile to COX-2, suggesting this as a mechanism for their anti-inflammatory effects. nih.gov Furthermore, structurally related quinoline derivatives have been explored as selective COX-2 inhibitors. One study identified a 4-carboxyl quinoline derivative, 9e , as a highly potent and selective COX-2 inhibitor, proving more potent than the reference drug celecoxib. researchgate.net The mechanism of action for these inhibitors involves blocking the active site of the COX enzyme, thereby preventing the synthesis of inflammatory prostaglandins. researchgate.netrjptonline.org

| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Quinoline | Compound 9e | >22.1 | 0.043 | >513 | researchgate.net |

| Quinoline-Triazine Hybrid | Compound 8e | 12.5 | 0.047 | 265.9 | nih.gov |

| Reference Drug | Celecoxib | 24.3 | 0.060 | 405 | researchgate.net |

Deubiquitinase Inhibition (e.g., USP1/UAF1)

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from proteins, playing a critical role in regulating protein stability and function. The USP1/UAF1 complex, for example, is involved in DNA repair pathways, and its inhibition is a potential therapeutic strategy for cancer. However, based on a review of the available scientific literature, there is no significant information regarding the investigation of this compound or other cinnoline derivatives as inhibitors of deubiquitinases such as USP1/UAF1.

Pathogen-Specific Enzyme Inhibition (e.g., PfLDH)

The emergence of drug-resistant pathogens necessitates the discovery of novel therapeutic agents that act on new targets. Cinnoline derivatives have been reported to possess antimalarial properties, suggesting they may interfere with essential parasite pathways. nih.govresearchgate.net A key enzyme in the anaerobic glycolysis of the malaria parasite Plasmodium falciparum is lactate (B86563) dehydrogenase (PfLDH). malariaworld.org This enzyme is crucial for the parasite's energy production during its life stage within red blood cells, making it an attractive drug target. malariaworld.org

While direct studies on cinnoline derivatives targeting PfLDH are limited, extensive research has been conducted on the structurally related quinoline-based antimalarials. nih.govnih.gov Molecular docking and dynamics simulation studies suggest that quinoline derivatives can bind to the active site of PfLDH. nih.gov It is hypothesized that these compounds may act as competitive inhibitors, binding in or near the cofactor (NADH) binding site, thereby disrupting the enzyme's function and leading to parasite death. nih.govscirp.org Some quinoline derivatives are believed to inhibit PfLDH by forming complexes with hematin, which then bind more effectively to the enzyme's active site. nih.gov

Cytochrome P450 Enzyme Interaction Mechanisms

There is no available information on the interaction mechanisms between this compound and Cytochrome P450 enzymes.

Ligand-Induced Conformational Changes in Biological Macromolecules

There is no available information on conformational changes in biological macromolecules induced by the binding of this compound.

Advanced Methodologies in Chemical Biology and Rational Drug Design

High-Throughput Screening (HTS) Integration for Initial Hit Identification

High-Throughput Screening (HTS) is a foundational strategy in modern drug discovery for identifying "hits"—compounds that show activity against a biological target of interest from a large library of diverse chemicals. creative-biostructure.comcriver.com This process allows for the rapid testing of thousands to millions of compounds, making it a crucial first step in many drug discovery pipelines. genome.gov For scaffolds like N-propylcinnolin-4-amine, HTS is instrumental in establishing an initial proof-of-concept by identifying members of the cinnoline (B1195905) chemical class with desired biological effects.

The primary objective of HTS is to filter large compound libraries to find those that affect the target in a specific manner, providing a starting point for further development. creative-biostructure.com For example, a screening campaign against various parasites to identify broad-spectrum agents led to the discovery of substituted 4-aminocinnolines with potent activity. nih.govresearchgate.net Such a screening process typically involves miniaturized assays in 96-well or 1536-well plate formats, where a biological process (e.g., enzyme activity or cell viability) is measured. genome.govnih.gov

The screening cascade to identify a hit like a 4-aminocinnoline derivative can be conceptualized as a multi-step process designed to eliminate false positives and prioritize the most promising compounds for further study.

Table 1: Conceptual HTS Workflow for Cinnoline-Based Hit Identification

| Stage | Description | Purpose |

| Primary Screen | A large, diverse library of compounds is tested at a single concentration against the biological target. | To identify any compound exhibiting activity, maximizing the chances of finding novel scaffolds. |

| Dose-Response Confirmation | "Hits" from the primary screen are re-tested at multiple concentrations. | To confirm activity, determine potency (e.g., EC₅₀ or IC₅₀), and eliminate compounds that are not dose-responsive. genome.gov |

| Orthogonal & Counterscreens | Confirmed hits are tested in different assay formats (orthogonal) or against related targets (counterscreens). | To rule out assay artifacts and assess the selectivity of the compound. |

| Hit Triage & Expansion | The chemical structures of validated hits are analyzed for feasibility and initial structure-activity relationships (SAR). Analogs may be sourced or synthesized. | To prioritize the most promising chemical series for a full lead optimization campaign. |

This systematic approach ensures that the resources for the more intensive stages of drug discovery are focused on well-vetted, high-quality hits from the cinnoline class.

Fragment-Based Drug Discovery (FBDD) Approaches for this compound Modifications

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional HTS for finding lead compounds. frontiersin.org This technique uses libraries of very small molecules, or "fragments" (typically with a molecular weight under 300 Da), to identify low-affinity binders to a biological target. frontiersin.orgproquest.com Because of their small size and low complexity, fragments can explore chemical space more efficiently, and their binding modes can be optimized to produce highly potent and specific leads. proquest.com

The cinnoline scaffold itself is well-suited for FBDD. In one notable example, a fragment-based screening campaign that utilized X-ray co-crystallography successfully identified a cinnoline fragment as a binder to Bruton's tyrosine kinase (BTK), a key target in immunology and oncology. nih.gov This initial fragment then served as the foundation for developing a series of potent 4-aminocinnoline-3-carboxamide (B1596795) inhibitors. nih.gov

The FBDD process for modifying a scaffold like this compound generally follows two main paths after an initial fragment hit is identified:

Fragment Growing: Chemical moieties are systematically added to the core fragment to engage with nearby pockets on the protein surface, thereby increasing binding affinity.

Fragment Linking: If two different fragments are found to bind in adjacent locations, they can be connected with a chemical linker to create a single, more potent molecule. proquest.com

This "piece by piece" approach allows for the highly rational design of drug candidates, with properties optimized from the ground up. frontiersin.org

Computational-Experimental Synergy in Lead Optimization and Candidate Selection

The process of refining an initial hit into a clinical candidate, known as lead optimization, relies heavily on the synergy between computational modeling and experimental validation. nih.govnih.gov This integrated approach accelerates drug design by allowing researchers to predict how chemical modifications will affect a compound's binding affinity and other properties before committing to synthetic work. nih.gov

For the 4-aminocinnoline class, molecular docking is a key computational tool. Docking simulations predict the preferred orientation and binding energy of a ligand (like an this compound derivative) within the three-dimensional structure of its target protein. researchgate.netscilit.com These predictions help rationalize existing structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. nih.gov

An example of this synergy is seen in the optimization of 4-aminocinnolines as antiparasitic agents. researchgate.net After initial hits were identified, computational methods could be used to model their interactions with a target protein. Experimental synthesis and testing of analogs would then confirm or refute the computational model, leading to its refinement. This iterative cycle of design, synthesis, and testing is crucial for efficient lead optimization. nih.gov

The data below, derived from a study on substituted 4-aminocinnolines against the parasite L. donovani, illustrates the type of SAR data generated in such a campaign.

Table 2: Example Structure-Activity Relationship (SAR) Data for 4-Aminocinnoline Analogs

| Compound ID | R¹ Group | R² Group | L. donovani Activity (EC₅₀, µM) |

| 1 | H | 4-chlorophenyl | 0.28 |

| 2 | H | 4-methoxyphenyl | 0.44 |

| 3 | H | 3-fluorophenyl | 0.16 |

| 4 | 3-fluoro | 4-chlorophenyl | 0.088 |

| 5 | 3-fluoro | 4-methoxyphenyl | 0.17 |

Data is illustrative and adapted from findings on 4-aminocinnoline derivatives. researchgate.net

This table demonstrates how systematic changes to the cinnoline scaffold (modifying the R¹ and R² positions) result in different levels of biological activity, providing critical information for both experimental chemists and computational modelers in the design of the next generation of compounds.

Development of Chemical Probes Based on this compound Scaffold for Biological System Perturbation

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in biological systems. nih.govpageplace.de Unlike a drug, the primary purpose of a probe is not to treat disease but to provide information. The development of high-quality probes requires molecules with high potency, known selectivity, and a well-characterized mechanism of action. nih.govnih.gov

The cinnoline-4-amine scaffold has been successfully developed into a chemical probe. Specifically, a 4-azido-6-(4-cyanophenyl)cinnoline was designed as part of a fluorogenic and fluorochromic probe system. mdpi.com In this system, the non-fluorescent azide (B81097) compound can be reduced to the highly fluorescent 6-(4-cyanophenyl)cinnoline-4-amine within cells. mdpi.com This "turn-on" fluorescence allows researchers to visualize specific biological processes.

The key features of this cinnoline-based probe are:

Fluorogenic Properties: The transformation of the azide to the amine leads to a significant increase in fluorescence intensity, particularly in aqueous environments like the cell cytoplasm. mdpi.com

Environmental Sensitivity: The fluorescence of the cinnoline-4-amine product is influenced by its surroundings, a property explained by mechanisms such as aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). mdpi.com

Cellular Application: The probe system was successfully tested in a human cancer cell line (HepG2), demonstrating that the azide could enter cells and be converted to the fluorescent amine, allowing for detection by fluorescence microscopy and flow cytometry. mdpi.com

This work establishes that the cinnoline-4-amine scaffold is a viable core for creating sophisticated chemical tools to perturb and study biological systems at the molecular level. mdpi.com

Q & A

Q. What are the recommended synthetic routes for N-propylcinnolin-4-amine, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting cinnolin-4-amine with propyl halides in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent (e.g., DMF) is a common approach . Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and rule out byproducts .

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | DMF or acetonitrile |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (unoptimized) |

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Analysis : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and amine functionality .

- Purity Assessment : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities ≥0.1% .

- Mass Confirmation : HRMS (ESI+ mode) for exact mass determination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity for receptors like CRF1 or kinases, leveraging structural analogs (e.g., piperidine derivatives) .

- In Vitro Assays : Screen for activity in cell lines (e.g., HEK293 for GPCRs) using cAMP or calcium flux assays. Include positive controls (e.g., known agonists/antagonists) and dose-response curves (1 nM–100 µM) .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) with LC-MS/MS to determine half-life and CYP450 interactions .

Q. What strategies resolve contradictions in experimental data for this compound?

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Impurity Analysis : Use GC-NPD or LC-HRMS to identify nitrosamines or alkylamine byproducts that may interfere with bioassays .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. How can the stability of this compound be assessed under varying storage and experimental conditions?